Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate
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Overview
Description
Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate is a chemical compound with a complex structure that includes a pyrazine ring, a benzoate ester, and various functional groups such as amino and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-6-cyanopyrazine with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazine derivatives, while reduction can produce amine-substituted benzoates.
Scientific Research Applications
Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: A similar compound with different functional groups.
Cyanoacetohydrazides: Compounds with similar cyano and hydrazide groups used in heterocyclic synthesis.
Uniqueness
Ethyl 4-((5-amino-6-cyanopyrazin-2-yl)(methyl)amino)benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)-methylamino]benzoate |
InChI |
InChI=1S/C15H15N5O2/c1-3-22-15(21)10-4-6-11(7-5-10)20(2)13-9-18-14(17)12(8-16)19-13/h4-7,9H,3H2,1-2H3,(H2,17,18) |
InChI Key |
RDDAFORGHLNRKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CN=C(C(=N2)C#N)N |
Origin of Product |
United States |
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